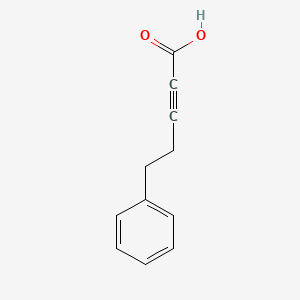

5-phenylpent-2-ynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpent-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCSICZQXMVMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Phenylpent 2 Ynoic Acid

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing 5-phenylpent-2-ynoic acid and its parent class, propiolic acids, primarily involve direct carboxylation of terminal alkynes or transformations from other carboxylic acid derivatives.

Direct Carboxylation of Terminal Alkynes Utilizing Carbon Dioxide as a C1 Building Block

A highly atom-economical approach to synthesizing propiolic acids is the direct carboxylation of terminal alkynes using carbon dioxide (CO₂). This method involves the activation of a C-H bond at the alkyne terminus and the subsequent insertion of CO₂. The precursor for this compound in this reaction is 4-phenyl-1-butyne.

Copper catalysts are particularly effective for the carboxylation of terminal alkynes under ambient conditions. pnas.org This method represents a significant advancement over previous techniques that required stoichiometric amounts of transition metals or harsh organometallic reagents. pnas.org The reaction proceeds through the formation of a key copper acetylide intermediate. pnas.org The copper catalyst, often a copper(I) salt, reacts with the terminal alkyne in the presence of a base to form this intermediate, which is active for CO₂ insertion. pnas.org

The use of N-heterocyclic carbene (NHC) ligands can further enhance the catalytic activity. pnas.orgresearchgate.net Copper-NHC complexes have been shown to effectively catalyze the carboxylation of a wide variety of terminal alkynes, affording the corresponding propiolic acids in good to excellent yields. pnas.org This catalytic system is tolerant of numerous functional groups, including esters, hydroxyls, and nitriles, making it a powerful tool for creating highly functionalized propiolic acids. pnas.org The reaction can be performed at room temperature and atmospheric pressure of CO₂. sioc-journal.cnresearchgate.net

Table 1: Examples of Copper-Catalyzed Carboxylation of Terminal Alkynes

| Alkyne Substrate | Catalyst System | Base | Yield (%) |

|---|---|---|---|

| Phenylacetylene | CuCl/NHC | Cs₂CO₃ | 95 |

| 1-Octyne | CuCl/NHC | Cs₂CO₃ | 85 |

| Propargyl alcohol | CuCl/NHC | Cs₂CO₃ | 92 |

| 4-Phenyl-1-butyne | CuCl/NHC | Cs₂CO₃ | ~90 (inferred) |

Data synthesized from findings on various propiolic acids. pnas.orgsioc-journal.cn

Carboxylation of terminal alkynes can also be achieved using only a base, without a transition metal catalyst, although this often requires more forcing conditions. researchgate.net Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used to deprotonate the terminal alkyne, generating a reactive acetylide anion that can then attack CO₂. researchgate.netscientific.net

While metal-free systems are possible, they typically require higher temperatures (e.g., 120 °C) and pressures (e.g., 2.5 atm CO₂) to achieve good yields. researchgate.net However, reports show that under strictly anhydrous conditions, even aromatic alkynes can undergo carboxylation with Cs₂CO₃ under mild conditions. researchgate.net The use of sodium bicarbonate (NaHCO₃) has also been explored as a solid, safe source of CO₂ for carboxylation reactions under mechanochemical conditions, highlighting a move towards more sustainable and practical synthetic methods. researchgate.netgoogle.com The choice of base is critical, with cesium carbonate often providing superior results. sioc-journal.cn

Transformations from Propiolic Acid Derivatives: Trifluoromethylation

Propiolic acid derivatives are valuable precursors for synthesizing more complex molecules, including those containing a trifluoromethyl (CF₃) group. The CF₃ group is of significant interest in medicinal chemistry as its incorporation can enhance properties like metabolic stability and bioavailability. cas.cn

A notable transformation is the copper-mediated decarboxylative trifluoromethylation of propiolic acids. cas.cn In this reaction, a propiolic acid is treated with an electrophilic trifluoromethylating agent, such as Togni's reagent, in the presence of a copper(II) catalyst and water. cas.cn This process does not yield a trifluoromethylated carboxylic acid but instead results in an α-trifluoromethyl ketone, involving the loss of the carboxyl group and the addition of a CF₃ group and an oxygen atom from water. cas.cn This highlights a powerful method for converting the propiolic acid scaffold into another valuable chemical motif. cas.cn Additionally, methods for the direct trifluoromethylation of alkynes have been developed, which could be applied to synthesize analogues of this compound. organic-chemistry.orgorganic-chemistry.org

Multi-Step Synthesis Protocols and Precursor Chemistry

Beyond direct carboxylation, this compound can be synthesized through multi-step sequences. These routes offer flexibility and control over the molecular structure.

One common multi-step approach involves the oxidation of a primary propargyl alcohol.

Preparation of 5-phenylpent-2-yn-1-ol (B14809326) : This alcohol precursor can be synthesized via the addition of a Grignard reagent, such as 3-phenylpropylmagnesium bromide, to propargyl aldehyde.

Oxidation : The resulting 5-phenylpent-2-yn-1-ol is then oxidized to the corresponding carboxylic acid. Reagents like Dess-Martin periodinane (DMP) are effective for this transformation. Alternatively, oxidation can occur using hypohalites at a pH greater than 7. google.com

Another established multi-step protocol is dehydrohalogenation.

Bromination : The synthesis starts with 5-phenylpent-2-enoic acid, which is reacted with bromine (Br₂) to form the dibrominated intermediate, 2,3-dibromo-5-phenylpentanoic acid.

Dehydrohalogenation : This dibromide is then treated with a strong base, such as potassium tert-butoxide (t-BuOK), at low temperatures to eliminate two equivalents of hydrogen bromide (HBr), thereby forming the alkyne triple bond of this compound.

The key precursor for many of these routes is 4-phenyl-1-butyne . chemicalbook.comoakwoodchemical.com This terminal alkyne can be prepared by reacting an allyl magnesium halide with a benzyl (B1604629) halide. chemicalbook.comgoogle.com

Novel Synthetic Approaches and Derivatization Strategies for this compound and Its Analogues

Research continues to uncover novel and more efficient pathways for the synthesis and derivatization of alkynoic acids. The Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool for generating molecular complexity from simple starting materials. nih.gov Propiolic acid derivatives are excellent substrates for Ugi post-transformations, enabling the construction of highly functionalized and diverse molecular scaffolds. researchgate.netnih.gov

Derivatization of the this compound structure or its precursors leads to a variety of useful analogues. For instance, (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters and amides can be synthesized via the Knoevenagel condensation of 3-phenylpropiolaldehyde with cyanoacetates or cyanoacetamides. researchgate.net Similarly, ethyl (2E)-5-phenylpent-2-en-4-ynoate can be prepared from (2Z)-2-bromo-3-phenylprop-2-enals through olefination-dehydrobromination. bohrium.comresearchgate.net These reactions demonstrate how the core structure can be modified to produce esters, amides, and other functionalized derivatives. bohrium.commdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 3350-93-4 | C₁₁H₁₀O₂ |

| Carbon dioxide | 124-38-9 | CO₂ |

| 4-Phenyl-1-butyne | 16520-62-0 | C₁₀H₁₀ |

| Copper(I) chloride | 7758-89-6 | CuCl |

| Cesium carbonate | 534-17-8 | Cs₂CO₃ |

| Potassium carbonate | 584-08-7 | K₂CO₃ |

| Sodium bicarbonate | 144-55-8 | NaHCO₃ |

| Propiolic acid | 471-25-0 | C₃H₂O₂ |

| 5-Phenylpent-2-yn-1-ol | 10457-55-3 | C₁₁H₁₂O |

| 3-Phenylpropylmagnesium bromide | 51631-95-7 | C₉H₁₁BrMg |

| Propargyl aldehyde | 624-67-9 | C₃H₂O |

| Dess-Martin periodinane | 87413-09-0 | C₁₃H₁₃IO₈ |

| 5-Phenylpent-2-enoic acid | 55320-96-2 | C₁₁H₁₂O₂ |

| Bromine | 7726-95-6 | Br₂ |

| 2,3-Dibromo-5-phenylpentanoic acid | Not available | C₁₁H₁₂Br₂O₂ |

| Potassium tert-butoxide | 865-47-4 | C₄H₉KO |

| Allyl magnesium chloride | 2622-05-1 | C₃H₅ClMg |

| Benzyl chloride | 100-44-7 | C₇H₇Cl |

| 3-Phenylpropiolaldehyde | 2579-22-8 | C₉H₆O |

| Ethyl (2E)-5-phenylpent-2-en-4-ynoate | 151590-34-8 | C₁₃H₁₂O₂ |

Condensation Reactions in the Synthesis of Related En-4-ynoic Acid Systems

The synthesis of unsaturated carboxylic acid systems, such as en-4-ynoic acids, often employs condensation reactions as a key step. A notable example is the Knoevenagel condensation, which has been successfully used to synthesize derivatives of 5-phenylpent-2-en-4-ynoic acid. In one study, (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides were synthesized by reacting 3-phenylpropiolaldehyde with the corresponding cyanoacetates or cyanoacetamides. researchgate.net This reaction was catalyzed by basic alumina (B75360), highlighting a method for forming the carbon-carbon double bond in conjugation with the alkyne and carboxylic acid functionalities. researchgate.net

Base-catalyzed condensation reactions are crucial for C-C bond formation in the conversion of biomass to fuels and chemicals. pnnl.gov While many of these reactions use corrosive homogeneous catalysts, research is ongoing into solid base catalysts. pnnl.gov Similarly, acid-catalyzed condensation reactions have been studied for various applications, including the reaction of keto acids with aldehydes. researchgate.net For instance, arylboronic acids in cooperation with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) have been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3-Phenylpropiolaldehyde | Cyanoacetates | Basic Alumina | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters |

| 3-Phenylpropiolaldehyde | Cyanoacetamides | Basic Alumina | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid N-substituted amides |

Advanced Functionalization of the Pentynoic Acid Chain

The structure of this compound, featuring both a carboxylic acid group and a carbon-carbon triple bond, makes it a versatile building block in organic synthesis. The alkyne moiety allows for a variety of transformations, including transition-metal-catalyzed reactions, while the carboxylic acid can participate in condensation or cyclization processes. This dual reactivity enables the synthesis of more complex molecules.

The functionalization of the pentynoic acid chain is not limited to small molecule synthesis. For instance, 4-pentynoic acid has been used to functionalize polymers. acs.orgsc.edu In one approach, 4-pentynoic acid was attached to an amine-functionalized polymer. acs.org In another example, surfaces were modified with 4-pentynoic acid to introduce alkyne groups, which could then undergo further reactions like thiol-yne "click" chemistry to attach other molecules. researchgate.net This demonstrates the potential for using the pentynoic acid structure to create functional materials.

| Functional Group | Reaction Type | Application | Reference |

|---|---|---|---|

| Alkyne | Transition-metal-catalyzed reactions | Synthesis of complex molecules | |

| Carboxylic Acid | Condensation/Cyclization | Synthesis of complex molecules | |

| Alkyne (from 4-pentynoic acid) | "Click" Chemistry (Thiol-yne) | Surface functionalization | researchgate.net |

| Carboxylic Acid (from 4-pentynoic acid) | Amidation | Polymer functionalization | acs.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgcompoundchem.com Key principles relevant to the synthesis of this compound include the prevention of waste, maximizing atom economy, the use of catalytic reagents over stoichiometric ones, and the use of renewable feedstocks. acs.orgacs.org

Development of Environmentally Benign Catalytic Systems

A significant focus of green chemistry is the development of environmentally friendly catalysts. For alkyne transformations, which are central to the synthesis of this compound, several greener catalytic systems have been explored. These include metal-free catalysts and catalysts based on earth-abundant metals.

An example of a metal-free system is the use of gallic acid or tannic acid to catalyze the hydration of alkynes in water under mild conditions. rsc.org Bismuth(III) salts have also been shown to be effective Lewis acid catalysts for the hydration of terminal alkynes. acs.org In the realm of hydrogenation, noble-metal-free hybrid photosystems, such as those using boron carbonitride and a nickel complex, have been developed for the selective semi-hydrogenation of alkynes. chinesechemsoc.org Furthermore, research into recyclable catalysts for alkyne functionalization is a growing area, offering a sustainable alternative to traditional methods. nih.gov The development of transition metal-free catalytic hydroelementation of alkynes also presents a promising green alternative. rsc.org

| Reaction | Catalyst System | "Green" Aspect | Reference |

|---|---|---|---|

| Alkyne Hydration | Gallic acid/Tannic acid in water | Metal-free, mild conditions, water as solvent | rsc.org |

| Alkyne Hydration | Bismuth(III) nitrate | Earth-abundant metal catalyst | acs.org |

| Alkyne Semi-hydrogenation | Boron carbonitride/Nickel complex photosystem | Noble-metal-free, visible-light driven | chinesechemsoc.org |

| Alkyne Hydroelementation | Transition-metal-free catalysts | Avoids precious metals | rsc.org |

Sustainable Utilization of Renewable Resources

Another cornerstone of green chemistry is the use of renewable resources. compoundchem.com In the context of alkyne synthesis, research has been directed towards using bio-based feedstocks derived from biomass or waste streams. openaccesspub.org This approach aims to reduce the environmental impact and enhance the sustainability of producing valuable chemicals like alkynes. openaccesspub.org

In addition to renewable feedstocks, the use of renewable energy sources to drive chemical reactions is a key area of development. Solar energy, for example, has been harnessed for the hydrogenation of olefins and the semi-hydrogenation of alkynes using photocatalysts. azom.comacs.org Electrochemical methods also offer a sustainable route, where electricity from renewable sources can be used to drive chemical transformations, such as the synthesis of alkynes from dihydrazones. acs.org These approaches, which combine renewable materials and energy, pave the way for more sustainable chemical manufacturing processes. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 5 Phenylpent 2 Ynoic Acid

The chemical behavior of 5-phenylpent-2-ynoic acid is dictated by its two primary functional groups: the carboxylic acid and the alkyne. This dual functionality allows for a diverse range of reactions, from standard transformations of the carboxyl group to complex metal-catalyzed processes involving the triple bond.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound undergoes typical reactions such as esterification, amide formation, and decarboxylation. The electronic influence of the conjugated alkyne system can affect the reactivity of this group compared to saturated carboxylic acids.

Esterification of this compound is a fundamental transformation, typically achieved through the Fischer-Speier esterification method. This acid-catalyzed reaction involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction proceeds with high efficiency, with reported yields exceeding 85% for the formation of the corresponding methyl ester.

The mechanism for this reaction is a well-established multi-step process:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack by Alcohol : The alcohol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. chemguide.co.uk This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water). chemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. chemguide.co.uk

Deprotonation : The final step is the deprotonation of the resulting protonated ester by a weak base (like a water molecule or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

This process is reversible, and to drive the equilibrium towards the product, the ester is often removed by distillation as it forms. chemguide.co.uk

| Reaction | Reagents/Conditions | Product | Yield |

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 5-phenylpent-2-ynoate | >85% |

The synthesis of amides from this compound is another crucial transformation, providing access to a wide range of derivatives. A common and effective methodology involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride by treatment with an activating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. For instance, coupling with benzylamine (B48309) using this method has been reported to achieve yields of approximately 70%.

Alternative coupling methodologies, which avoid the harsh conditions of acyl chloride formation, are also employed. These methods use coupling reagents to activate the carboxylic acid in situ. Examples include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as N-hydroxysuccinimide (NHS), to form an activated ester that readily reacts with amines. mdpi.com This approach is widely used in peptide synthesis and is applicable to complex molecules. mdpi.com

| Reaction | Reagents/Conditions | Product | Yield |

| Amide Formation | 1. Thionyl chloride2. Amine (e.g., Benzylamine) | N-substituted 5-phenylpent-2-ynamide | ~70% |

Decarboxylation, the removal of the carboxyl group, can be induced under various conditions. A classic method involves heating the acid in the presence of a catalyst like copper oxide (CuO) in a high-boiling solvent such as quinoline, with temperatures reaching up to 200°C.

More sophisticated decarboxylative pathways have been developed that couple the loss of CO₂ with the formation of a new bond. For example, a copper-mediated decarboxylative trifluoromethylation of propiolic acids, including this compound, has been reported. cas.cn In this reaction, the carboxylic acid functionality is essential, as it likely facilitates the reaction through chelation with the copper catalyst, promoting the interaction with the trifluoromethylating agent. cas.cn It was noted that simple hydrodecarboxylation (replacement of -COOH with -H) is a minor competing pathway under these specific conditions. cas.cn Other transition metals, such as rhodium, can also catalyze decarbonylative reactions, where the entire carboxyl group is removed in a C-H activation process. rsc.org

| Reaction | Reagents/Conditions | Product Type |

| Thermal Decarboxylation | CuO, quinoline, 200°C | Decarboxylated alkyne |

| Decarboxylative Trifluoromethylation | Togni's reagent, Cu(II) salt, H₂O | α-trifluoromethyl ketone cas.cn |

| Decarbonylative Alkenylation | Rh(I) catalyst, Boc₂O | 6-alkenylated 2-pyridone rsc.org |

Reactivity of the Alkyne Moiety

The internal alkyne in this compound is a site of rich chemical reactivity, particularly for transition-metal-catalyzed transformations. The triple bond can undergo a variety of addition and cyclization reactions.

The alkyne functional group is a versatile handle for various transition-metal-catalyzed reactions. These transformations often proceed with high selectivity, dictated by the choice of metal catalyst, ligands, and reaction conditions. For example, copper(II)-mediated trifluoromethylation of this compound results in the formation of an α-trifluoromethyl ketone, demonstrating a reaction where both the alkyne and the carboxylic acid participate. cas.cn Rhodium(I) has been shown to catalyze the C-H alkenylation of 2-pyridones with 5-phenylpent-2-en-4-ynoic acid (a closely related isomer), where the alkyne moiety remains intact, showcasing the catalyst's ability to selectively activate other parts of the molecule. rsc.org

Palladium catalysts are particularly effective in promoting complex transformations of alkynoic acids. Analogs of this compound are known to participate in palladium-catalyzed domino cycloisomerization/condensation reactions. These processes can generate intricate heterocyclic structures in a single step.

In one notable example, a highly active pincer palladium(II) complex was used to catalyze a domino cycloisomerization/cyclocondensation reaction between various alkynoic acids and heterodinucleophiles. mdpi.com The reaction is believed to proceed via an initial palladium-catalyzed cycloisomerization of the alkynoic acid, which then undergoes a condensation reaction. mdpi.com For instance, the reaction of an internal alkyne like 5-phenylpent-4-ynoic acid (a regioisomer) with o-aminobenzoic acid generated a 3a-benzyl derivative of a benzopyrrolo Current time information in Bangalore, IN.oxazine-1,5-dione, highlighting the power of this method to build complex polyheterocycles. mdpi.com The mechanism for such reactions involves the activation of the alkyne by the palladium catalyst, followed by an intramolecular nucleophilic attack from the carboxylic acid group to form a vinylpalladium intermediate, which then drives further transformations. semanticscholar.org

Transition-Metal-Catalyzed Transformations and Their Selectivity

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Group

The phenyl group of this compound can potentially undergo aromatic substitution reactions, although its reactivity is modulated by the attached pentynoic acid side chain.

Electrophilic Aromatic Substitution: The side chain, containing both an alkyne and a carboxylic acid, is electron-withdrawing. This has two main consequences for electrophilic aromatic substitution:

Deactivation of the Ring: The electron-withdrawing nature of the substituent reduces the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. total-synthesis.com Harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) would likely be required for substitution to occur. total-synthesis.com

Meta-Directing Effect: Electron-withdrawing groups direct incoming electrophiles to the meta position. libretexts.org This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is located at the ortho and para positions, which is destabilized by the adjacent electron-withdrawing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield predominantly the meta-substituted product.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) is generally not feasible on an unsubstituted phenyl ring like that in this compound. libretexts.orgpressbooks.pub This type of reaction typically requires the presence of one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (like a halide). libretexts.orgpressbooks.pub These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Since the phenyl group in this compound lacks such activation, it would be inert to nucleophilic aromatic substitution under standard conditions.

Advanced Mechanistic Elucidation of Reactions Involving this compound

Understanding the detailed mechanisms of reactions is fundamental to optimizing reaction conditions and developing new transformations. For reactions involving this compound and its derivatives, a combination of experimental and computational methods has been employed.

As previously mentioned in section 3.2.1.3, detailed mechanistic studies have been performed on the asymmetric hydrogenation of the related (E)-2-methyl-5-phenylpent-2-enoic acid. rsc.org These investigations used surface-sensitive spectroscopic techniques and theoretical calculations to probe the interaction between the chiral ligand, the reactant, and the palladium catalyst. Such studies provide a molecular-level picture of how chirality is transferred during the reaction, which is crucial for the rational design of more efficient and selective catalysts. rsc.org

Catalysis in the Synthesis and Transformation of 5 Phenylpent 2 Ynoic Acid

Homogeneous Catalysis Applications

Homogeneous catalysis offers a powerful platform for the synthesis and modification of 5-phenylpent-2-ynoic acid, enabling intricate molecular transformations with high precision.

Palladium Catalysis for Atom-Economical Syntheses

Palladium-catalyzed reactions are at the forefront of atom-economical methods for synthesizing α,β-unsaturated carboxylic acids like this compound. One notable approach involves the carbonylation of alkynes. For instance, a sulfoxantphos-modified palladium catalyst has been effectively used in the synthesis of α,β-unsaturated carboxylic acids from alkynes, carbon monoxide (CO), and water. lookchem.com This method is highly atom-economical as it incorporates all the atoms from the reactants into the final product.

In domino reactions, palladium catalysts demonstrate remarkable activity. A CNN pincer palladium(II) complex, for example, serves as an efficient homogeneous catalyst for the domino cycloisomerization/cyclocondensation of acetylenic acids with heterodinucleophiles. mdpi.com This approach allows for the synthesis of complex polyheterocyclic structures from starting materials like 5-phenylpent-4-ynoic acid with a high substrate-to-catalyst ratio. mdpi.com The use of internal alkynes, such as in the case of 5-phenylpent-4-ynoic acid, leads to the formation of 3a-benzyl derivatives in good yields. mdpi.com It has been observed that simpler palladium sources like palladium(II) acetate (B1210297) may fail to catalyze these cascade reactions effectively at low catalyst loadings, highlighting the importance of the specific catalyst structure. mdpi.com

Palladium-catalyzed C-H activation and functionalization is another key strategy for the synthesis of complex molecules from simpler precursors. nih.gov These methods can be applied to create heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. nih.gov

Chiral Catalyst Design for Asymmetric Transformations (e.g., Selenium-π-Acid Catalysts)

The development of chiral catalysts is crucial for the asymmetric transformation of 5-phenylpent-2-enoic acid and its derivatives, enabling the synthesis of enantiomerically enriched products.

Selenium-π-acid catalysts have emerged as effective tools in asymmetric catalysis. nih.govresearchgate.net These catalysts interact with the carbon-carbon double bond of alkenes through dynamic covalent binding, allowing for the induction of stereochemical information. nih.gov Chiral, nonracemic spirobiindane selenium-π-acid catalysts have been developed for highly enantioselective aerobic photoredox-catalytic cyclofunctionalizations of alkenes. nih.gov For example, in the photoaerobic asymmetric lactonization of 5-phenylpent-2-enoic acid, a combination of a photoredox catalyst and a selenium-π-acid catalyst under air and light irradiation can produce the corresponding (S)-butenolide with good yield and enantiomeric ratio. nih.gov

The design of these chiral selenium catalysts often incorporates commercially available, non-racemic alcohols as chiral building blocks. mdpi.com Their effectiveness has been demonstrated in the asymmetric allylic imidation of benzyl (B1604629) pent-3-enoate and the aerobic lactonization of 5-phenylpent-3-enoic acid, achieving high yields and promising enantiomeric ratios. mdpi.comnih.gov

Another approach to asymmetric synthesis involves the use of chiral integrated catalysts. For instance, a novel chiral hybrid catalyst composed of bifunctional thiourea (B124793) and arylboronic acid has been shown to promote the intermolecular aza-Michael addition of O-benzylhydroxylamine to a range of α,β-unsaturated carboxylic acids, including (E)-5-phenylpent-2-enoic acid. jst.go.jp This dual catalytic system can afford the Michael adducts with complete regioselectivity and high enantioselectivity. jst.go.jp

Iron catalysts bearing chiral ligands have also been investigated for asymmetric oxidation reactions. For example, the hydroxylation of (E)-5-phenylpent-4-enoic acid using a chiral iron catalyst can produce the corresponding lactone with significant enantiomeric excess, supporting the involvement of a chiral Fe(V) intermediate. nih.govacs.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer advantages in terms of separation and recyclability, making them attractive for industrial applications in the synthesis and transformation of unsaturated acids like this compound.

Palladium-Based Heterogeneous Catalysts for Unsaturated Acid Hydrogenation

Palladium-based heterogeneous catalysts are widely employed for the hydrogenation of α,β-unsaturated acids. nih.gov These systems are highly efficient due to the low activation energy for the dissociative chemisorption of hydrogen on the palladium surface and the high diffusion rate of hydrogen atoms into the bulk metal. mdpi.com

The asymmetric hydrogenation of compounds like (E)-2-methyl-5-phenylpent-2-enoic acid has been studied using heterogeneous palladium catalysts modified with chiral ligands. nih.govresearchgate.net Mechanistic studies involving palladium nanoparticles have investigated the specific interactions between the chiral ligand and the reactant in solution and on the palladium metal surface. nih.govresearchgate.netrsc.org Techniques such as NMR spectroscopy, scanning tunneling microscopy (STM), and high-resolution photoemission spectroscopy (HRPES), combined with density functional theory (DFT) calculations, have been used to elucidate these interactions. nih.govrsc.org These studies have revealed that hydrogen bonding between the chiral ligand and the reactant on the palladium surface plays a crucial role in the asymmetric hydrogenation process. nih.govrsc.org

The support material for the palladium nanoparticles can also significantly influence the catalytic performance. For example, palladium nanoparticles immobilized on the amine-functionalized lumen of halloysite (B83129) nanotubes have shown superior catalytic performance in hydrogenation reactions. mdpi.com

Mechanistic Investigations of Catalyst Deactivation and Reactivation

A significant challenge in heterogeneous catalysis is the deactivation of the catalyst over time. Understanding the mechanisms of deactivation is essential for developing strategies for reactivation and improving catalyst longevity.

In the context of palladium-catalyzed cycloisomerization of acetylenic acids, a well-studied heterogeneous palladium(II) catalyst is known to be susceptible to deactivation through reduction to catalytically inactive Pd(0) species. acs.org In situ X-ray absorption spectroscopy (XAS) has been employed to gain a deeper understanding of this deactivation process. acs.org For the cycloisomerization of acetylenic acids like hex-5-ynoic acid and 5-phenylpent-4-ynoic acid, it was observed that despite negligible leaching, the catalyst deactivates. acs.org Interestingly, the activity of the deactivated catalyst could be restored by treatment with an oxidizing agent like benzoquinone, which is believed to reoxidize the inactive Pd(0) to the active Pd(II) state. acs.org

In the hydrogenation of substrates like furfural (B47365) using a Pd/HNTA catalyst, deactivation was observed over multiple catalytic cycles. mdpi.com In contrast, during the hydrogenation of nitrobenzene, the co-production of water was found to adversely affect the interaction between the palladium particles and the amine-modified support, leading to faster deactivation. mdpi.com This highlights the pivotal role of the liquid-phase environment in catalyst stability.

Metal-Organic Framework (MOF)-Based Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.orgnih.gov Their high surface area, tunable pore size, and the potential for incorporating catalytically active sites make them promising materials for catalysis. nih.govrsc.org

MOF-5, which consists of zinc(II) clusters and terephthalic acid linkers, is a prominent example of a MOF with applications in heterogeneous catalysis. nih.gov The Zn4O clusters in MOF-5 can act as Lewis acidic sites, activating substrates for catalytic reactions. nih.gov The catalytic activity of MOFs can be derived from the metal nodes, the organic linkers, or encapsulated species within the pores. rsc.org

While direct applications of MOFs for the catalysis of this compound are not extensively documented in the provided results, the principles of MOF-based catalysis are broadly applicable. For instance, MOFs can be designed to have specific active sites for various organic transformations. rsc.org The synthesis of MOFs themselves is influenced by factors such as reaction time, temperature, solvent, and the nature of the metal ions and organic ligands. nih.gov The versatility of MOFs allows for the design of composites with enhanced properties by modifying them in situ or through post-synthetic approaches. nih.govrsc.org

Organocatalysis and Biocatalysis Approaches for Selective Synthesis

The fields of organocatalysis and biocatalysis utilize small organic molecules and enzymes, respectively, to mediate chemical reactions with high levels of control and under mild conditions. nih.govcaltech.edu While direct organocatalytic or biocatalytic routes for the de novo synthesis of this compound are not extensively detailed in current literature, these methodologies have been successfully applied to the transformation of closely related unsaturated carboxylic acids, demonstrating their potential utility.

Organocatalysis: Research into the asymmetric aza-Michael addition to the structurally similar (E)-5-phenylpent-2-enoic acid highlights the power of organocatalysis. A study demonstrated the use of a chiral bifunctional aminothiourea catalyst in conjunction with an arylboronic acid to promote the addition of O-benzylhydroxylamine. jst.go.jp This dual catalytic system aimed to activate the carboxylic acid and the nucleophile simultaneously. While initial trials with achiral arylboronic acids and an aminothiourea catalyst resulted in low yields and racemic products, the development of a novel chiral hybrid catalyst integrating both functions led to high enantioselectivity. jst.go.jp The reaction provided β-amino acid derivatives, which are valuable synthetic intermediates, in good yields and with high enantiomeric excess for a range of substrates. jst.go.jp

| Catalyst System | Substrate | Nucleophile | Result | Reference |

|---|---|---|---|---|

| Achiral Arylboronic Acids (4a-c) / Aminothiourea (5) | (E)-5-phenylpent-2-enoic acid | O-benzylhydroxylamine (BnONH₂) | Low yield of racemic product; formation of double-addition adduct | jst.go.jp |

| Novel Chiral Hybrid Catalyst | (E)-5-arylpent-2-enoic acids | O-benzylhydroxylamine (BnONH₂) | Good yields (up to 90%) and high enantioselectivities (83–93% ee) | jst.go.jp |

Biocatalysis: The application of enzymes offers a highly selective and environmentally benign approach to organic synthesis. nih.gov In a relevant study, the promiscuous aldolase, NahE, was employed as an efficient biocatalyst for synthesizing α,β-unsaturated 2-keto acids from various aldehydes. thieme-connect.com This enzyme facilitated the synthesis of (3E)-2-Oxo-5-phenylpent-3-enoic Acid from 3-phenylpropanal (B7769412) and pyruvate (B1213749) under mild aqueous conditions. The reaction proceeded in good to excellent yields, often without the need for extensive purification. thieme-connect.com Such enzymatic methods underscore the potential for biocatalysis to generate complex functionalized molecules that could serve as precursors or analogues to this compound.

Supramolecular Catalysis and Self-Assembled Systems

Supramolecular catalysis leverages non-covalent interactions to create organized molecular assemblies that can act as catalysts, often mimicking the function of enzymes by creating confined reaction environments. wikipedia.orgbeilstein-journals.org These systems can enhance reaction rates and selectivity by concentrating substrates and stabilizing transition states within a defined cavity or at an interface. wikipedia.orgbhu.ac.in

A compelling example of this approach is the use of self-assembled vesicles of an amphiphilic pincer palladium complex to catalyze the cyclization of various pentynoic acids in water. rsc.org While this study focused on the isomer 5-phenylpent-4-ynoic acid, the findings are highly relevant for understanding how self-assembled systems could influence transformations of this compound. The research demonstrated a dramatic acceleration in the rate of cyclization to the corresponding γ-lactone when using a self-assembled vesicular catalyst (1avscl) compared to its non-vesicular, amorphous counterpart (1aamps). rsc.org

The proposed mechanism involves the spontaneous concentration of the hydrophobic pentynoic acid substrate within the hydrophobic bilayer of the vesicle. rsc.org This proximity to the catalytically active palladium centers, which face the inner region of the bilayer, leads to a significant rate enhancement. The reaction in organic solvents, where the vesicles would disassemble, showed markedly lower yields, confirming that the self-assembled structure is essential for the observed catalytic activity in water. rsc.org

| Substrate | Catalyst Type | Solvent | Yield of γ-lactone | Reference |

|---|---|---|---|---|

| 5-Phenylpent-4-ynoic acid | Amorphous (1aamps) | H₂O | 8% | rsc.org |

| 5-Phenylpent-4-ynoic acid | Vesicular (1avscl) | H₂O | 66% | rsc.org |

| 5-[4-(Trifluoromethyl)phenyl]pent-4-ynoic acid | Amorphous (1aamps) | H₂O | 9% | rsc.org |

| 5-[4-(Trifluoromethyl)phenyl]pent-4-ynoic acid | Vesicular (1avscl) | H₂O | 61% | rsc.org |

This research exemplifies the power of supramolecular self-assembly in creating highly efficient catalytic systems that operate in aqueous media. The design principles, involving the creation of amphiphilic metal complexes that form organized nanostructures, open new avenues for catalyzing reactions of hydrophobic molecules like this compound in environmentally friendly solvents. rsc.orgincatt.nl

Applications and Advanced Research Areas of 5 Phenylpent 2 Ynoic Acid in Chemical Sciences

Building Block in Complex Organic Synthesis

5-phenylpent-2-ynoic acid serves as a foundational component for constructing intricate molecular frameworks. The reactivity of its triple bond and carboxylic acid group can be strategically exploited to introduce new functional groups and build molecular complexity.

A significant application of this compound is its use as a reagent in the synthesis of ketones, particularly α-trifluoromethyl ketones. biosynth.comcas.cn Research has demonstrated a copper-mediated decarboxylative trifluoromethylation reaction where this compound is a model substrate. cas.cn This process efficiently generates α-trifluoromethyl ketones from propiolic acids. cas.cn The reaction is notable because it involves water as a reactant, distinguishing it from other decarboxylative fluoroalkylation methods. cas.cn

The carboxylic acid group plays a crucial role in this transformation, likely by chelating with the copper catalyst, which facilitates the interaction between the trifluoromethylating agent and the alkyne's triple bond. cas.cn This method provides a direct route to valuable ketone structures that are of interest in medicinal chemistry and materials science. lookchem.com The reaction proceeds efficiently at room temperature when using specific reagents, or at elevated temperatures with others, highlighting its versatility. biosynth.comcas.cncymitquimica.com

Table 1: Survey of Reaction Conditions for Trifluoromethylation of this compound This table summarizes the conditions tested in the copper-mediated synthesis of α-trifluoromethyl ketones.

| Entry | Copper Salt (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) |

| 1 | Cu(OAc)₂·H₂O (2.0) | CCl₄ | H₂O (1.5 mL) | 80 |

| 2 | Copper(II) gluconate (2.0) | CCl₄ | H₂O (1.5 mL) | 80 |

| 3 | Cu(OAc)₂·H₂O (1.0) | CH₂Cl₂ | TMEDA (1.25) | Room Temp. |

Source: Adapted from research on copper-mediated decarboxylative trifluoromethylation. cas.cn

The dual functionality of this compound, with its electrophilic alkyne and nucleophilic carboxylate potential, makes it an excellent precursor for synthesizing heterocyclic compounds. The carboxylic acid group can participate directly in cyclization reactions. Furthermore, derivatives of the core phenylpentynoic structure are used to create complex heterocyclic systems. For instance, related compounds are synthesized through Knoevenagel condensation to produce (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and amides. researchgate.net These highly functionalized molecules are themselves valuable intermediates for building various nitrogen- and oxygen-containing rings, which are common motifs in pharmaceuticals and functional dyes. researchgate.net

In fields like medicinal chemistry and drug discovery, the generation of chemical libraries containing structurally diverse molecules is paramount for screening and identifying new bioactive agents. lookchem.com this compound is an ideal scaffold for this purpose. Its unique structure allows for a multitude of chemical reactions, serving as a valuable building block for complex molecules. lookchem.com By systematically modifying the phenyl ring, the carboxylic acid, and the alkyne, a vast number of distinct compounds can be generated from a single starting material, facilitating the exploration of chemical space in the search for new lead compounds.

Role in Materials Science and Polymer Chemistry

The rigid, rod-like character imparted by the phenyl group and the alkyne bond makes this compound and its derivatives attractive candidates for applications in materials science, particularly in the creation of polymers and liquid crystals with specific, tailored properties.

Derivatives of closely related structures like 5-phenylpent-2-enoic acid have been successfully incorporated into liquid crystals and polymers. The rigid and planar nature of these molecules is a key attribute that promotes the formation of ordered phases, which is the defining characteristic of liquid crystals. springerprofessional.de Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of solids and liquids, and their formation often relies on the self-assembly of rigid molecular units known as mesogens. springerprofessional.de

The structure of this compound, with its calamitic (rod-shaped) geometry, makes it a suitable candidate to act as a mesogenic unit within a polymer chain. tue.nl By polymerizing this acid or its derivatives, it is possible to create main-chain or side-chain LCPs where the rigid phenylpentyne units align to form ordered domains, imparting unique mechanical and optical properties to the resulting material. springerprofessional.de

The incorporation of structures like this compound into polymers is a strategic approach to designing specialty chemicals with advanced functions. The presence of the aromatic group and the unsaturated alkyne linkage can confer unique optical and electronic properties to materials. For example, the ordered arrangement in liquid crystalline polymers can be exploited for applications in optical storage and for creating photoresponsive materials. springerprofessional.de The conjugated system within the molecule can interact with light, and by chemically modifying the structure, these interactions can be tuned for specific applications, such as in the development of advanced optical materials.

Fundamental Research in Reaction Mechanism Studies

The unique combination of a carboxylic acid and an internal alkyne within the same molecule makes this compound and its derivatives excellent substrates for investigating reaction mechanisms.

Investigation of Novel Reaction Modes and Synthetic Strategies

The reactivity of the carbon-carbon triple bond in this compound is central to its role in developing new synthetic methods. Researchers have utilized this compound to explore a variety of reaction pathways.

One area of investigation involves cyclization reactions . For instance, derivatives of this compound can undergo palladium-catalyzed domino cycloisomerization/condensation reactions to form complex polycyclic structures. The triple bond directs the regioselective formation of new bonds. Specifically, the cyclization of (Z)-ethyl 5-phenylpent-2-en-4-ynoate with copper(II) bromide, promoted by a dicyclohexylamine (B1670486) hydrochloride catalyst system, has been shown to produce 5-bromo-2-pyrone. nih.govmdpi.com This type of reaction, known as iodolactonization, has been a focus of efforts to overcome challenges with selectivity. nih.govmdpi.com

Furthermore, the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been employed to synthesize derivatives of this compound. researchgate.net For example, the reaction of 3-phenylpropiolaldehyde with cyanoacetates or cyanoacetamides in the presence of a basic alumina (B75360) catalyst yields (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides. researchgate.net These studies contribute to a broader understanding of how structural features influence the reactivity of organic molecules.

The development of stereoselective synthetic routes is another key area of research. A notable example is the asymmetric metal-templated synthesis of enantiomerically pure (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids. mdpi.com This strategy utilizes a chiral nickel(II) complex to control the stereochemistry, leading to the formation of non-proteinogenic amino acids which are valuable building blocks in pharmaceutical and materials science. mdpi.com

Exploration in Bioorganic and Chemical Biology Research

The structural motifs present in this compound have made it a compound of interest for researchers in bioorganic and chemical biology. Its ability to interact with biological targets and serve as a precursor for more complex bioactive molecules is a primary focus.

Investigation of Enzyme Inhibition Mechanisms (e.g., Aldose Reductase, Rotamase Pin1)

Derivatives of this compound have shown promise as inhibitors of specific enzymes implicated in disease.

Aldose Reductase: This enzyme is involved in the polyol pathway, a metabolic route that can contribute to diabetic complications. nih.gov Studies have demonstrated that certain derivatives of this compound exhibit significant inhibitory activity against aldose reductase. This inhibitory action suggests a potential therapeutic application in managing conditions associated with diabetes. google.com

Rotamase Pin1: The peptidyl-prolyl cis-trans isomerase Pin1 is a key regulator of the cell cycle and is often overexpressed in cancer cells. pdbj.orgnih.govnih.gov Structure-based drug design has led to the development of Pin1 inhibitors derived from this compound. For example, (R)-2-(2-naphthamido)-5-phenylpent-4-ynoic acid has been identified as a Pin1 inhibitor. idrblab.net The design strategy often involves replacing phosphate (B84403) groups with isosteres like the carboxylate in these analogs to improve pharmaceutical properties. pdbj.org These inhibitors work by interacting with the enzyme's active site, potentially through both charge-charge interactions and optimization of ligand-protein interactions in the proline-binding pocket. pdbj.org

Role as a Synthetic Intermediate for Potential Bioactive Scaffolds

The versatility of this compound as a building block is evident in its use for synthesizing a variety of potentially bioactive molecular frameworks.

Researchers have used derivatives of this acid to create complex heterocyclic structures. nih.gov For instance, the palladium-catalyzed coupling of alkynylzinc reagents with haloacrylic acids, followed by zinc bromide-catalyzed lactonization, is a two-step process to synthesize 6-alkyl-2-pyrones from (Z)-5-alkyl-2-en-4-ynoic acids. nih.govmdpi.com

Furthermore, this compound serves as a key intermediate in the synthesis of non-proteinogenic amino acids. mdpi.com These unnatural amino acids are crucial for creating peptides with unique properties and for developing chiral catalysts. mdpi.com The synthesis of enantiomerically pure (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids, for example, starts from commercially available reagents and utilizes a chiral auxiliary to produce α,α-disubstituted amino acids containing a triple bond in the side chain. mdpi.com These amino acids and their dipeptide derivatives have been evaluated for their inhibitory activity against enzymes like bacterial collagenase. mdpi.com

The phenyl group in this compound can also be modified to create analogs with different properties. For example, derivatives like 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid have been prepared and investigated. researchgate.net The synthesis of novel piperazine-containing 1,5-diphenyl-2-penten-1-one analogues has also been explored, highlighting the broad utility of the core structure in medicinal chemistry. researchgate.net

Advanced Characterization and Spectroscopic Techniques in 5 Phenylpent 2 Ynoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 5-phenylpent-2-ynoic acid, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the two methylene (B1212753) (CH₂) groups in the pentyl chain, and the acidic proton of the carboxyl group. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR spectroscopy is complementary to ¹H NMR and detects the carbon atoms in the molecule. The spectrum for this compound would show signals for the carboxylic acid carbon, the two acetylenic carbons of the alkyne, the carbons of the methylene groups, and the distinct carbons of the phenyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 165 - 175 |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.4 (multiplet) | 125 - 140 |

| Methylene Protons (-CH₂-Ph) | 2.8 - 3.0 (triplet) | 30 - 35 |

| Methylene Protons (-CH₂-C≡) | 2.4 - 2.6 (triplet) | 15 - 25 |

| Acetylenic Carbons (-C≡C-) | N/A | 75 - 90 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

When one-dimensional spectra are complex or overlapping, two-dimensional (2D) NMR techniques are employed to resolve signals and establish connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity within the molecular backbone. oxinst.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub This technique is invaluable for unambiguously assigning carbon resonances. pressbooks.pub For example, it would show correlations between the proton signals of each methylene group and their corresponding carbon signals, and between the aromatic proton signals and their respective phenyl carbon signals. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. A very broad absorption in the range of 2500–3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the alkyne is confirmed by a weak but sharp C≡C triple bond stretching absorption, typically found in the 2100-2260 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Alkane | C-H stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₁₀O₂), the calculated molecular weight is approximately 174.20 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides clues to the molecule's structure. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). miamioh.edu

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

| 174 | [M]⁺ (Molecular Ion) | N/A |

| 157 | [M - OH]⁺ | OH |

| 129 | [M - COOH]⁺ | COOH |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₄H₃O₂ |

Note: [M]⁺ represents the molecular ion.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate compounds based on their polarity. nih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a solvent system (mobile phase). As the solvent moves up the plate, it carries the compounds with it at different rates. By comparing the spots of the starting materials, the product, and the reaction mixture on the same plate, one can qualitatively assess the progress of the reaction. rsc.org The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov GC separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net For a compound like this compound, which has a relatively high boiling point and is polar, derivatization (e.g., conversion to a more volatile methyl ester) may be necessary before analysis. researchgate.net As each separated component exits the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the definitive identification of the main product and any impurities or byproducts, thereby providing a quantitative assessment of the compound's purity. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This hybrid technique is indispensable for the analysis of this compound, enabling both the quantification of the compound in complex mixtures and the confirmation of its identity and purity.

In a typical HPLC-MS analysis, a sample containing this compound is first passed through an HPLC column. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition allows for the separation of the target compound from starting materials, byproducts, or impurities based on differences in polarity and affinity. As the separated components elute from the column, they are introduced into the mass spectrometer.

For qualitative analysis, the mass spectrometer provides crucial information on the mass-to-charge ratio (m/z) of the eluting compounds. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (molecular weight: 174.20 g/mol ) can be detected as its deprotonated molecule [M-H]⁻ at an m/z of approximately 173.06, or as a protonated molecule [M+H]⁺ at an m/z of 175.07. High-resolution mass spectrometry can further confirm the elemental composition, distinguishing it from isobaric interferences.

For quantitative analysis, the intensity of the specific ion corresponding to this compound is measured. By constructing a calibration curve with standards of known concentration, the amount of the compound in an unknown sample can be accurately determined. This is critical for monitoring reaction progress, assessing product yield, and conducting purity analysis.

Table 1: Illustrative HPLC-MS Data for Analysis of a this compound Reaction Mixture

This interactive table provides hypothetical data from an HPLC-MS analysis, demonstrating its utility in separating and identifying components in a reaction sample.

| Retention Time (min) | Detected m/z ([M-H]⁻) | Proposed Identity | Purity (%) |

| 4.2 | 173.06 | This compound | 92.5 |

| 2.8 | 121.03 | Benzoic acid (potential oxidant byproduct) | 3.1 |

| 5.1 | 175.08 | 5-phenylpentanoic acid (reduction byproduct) | 4.4 |

Surface-Sensitive Techniques for Heterogeneous Catalysis Studies

Understanding the behavior of this compound in heterogeneous catalysis requires analytical methods that can probe the interactions occurring at the catalyst's surface. Surface-sensitive techniques are crucial for elucidating the mechanisms of catalytic transformations by providing detailed information on how reactant molecules like this compound adsorb, orient, and electronically interact with the active sites of a catalyst.

Scanning Tunneling Microscopy (STM) for Adsorption Configuration Elucidation

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing solid surfaces with atomic resolution, making it an invaluable tool for studying the adsorption of organic molecules. researchgate.netwiley.com By applying a voltage bias between a sharp metallic tip and a conductive sample, a quantum tunneling current is generated, the magnitude of which is highly sensitive to the tip-sample distance. This allows for the generation of a topographical map of the surface and any molecules adsorbed upon it.

In the context of this compound, an STM study could reveal how individual molecules arrange themselves on a model catalyst surface, such as a single crystal of palladium or gold. The resulting images would provide direct evidence of the adsorption geometry. Key insights would include:

Adsorption Site: Determining whether the molecule preferentially binds to terraces, step edges, or defect sites on the catalyst surface. researchgate.net

Molecular Orientation: Elucidating the orientation of the molecule's functional groups—the phenyl ring, the carboxylic acid, and the alkyne—relative to the surface. For instance, the carboxylic acid group might deprotonate and bind to the surface via its two oxygen atoms, while the phenyl ring and alkyne moiety could adopt a specific tilt angle.

Self-Assembly: Observing whether the molecules form ordered, self-assembled monolayers on the surface, which can be influenced by intermolecular interactions such as hydrogen bonding between carboxylic acid groups. acs.org

This information is fundamental to understanding the initial steps of a catalytic reaction, as the adsorption configuration dictates the accessibility of the molecule's reactive sites to the catalyst. researchgate.net

Table 2: Expected Insights from an STM Study of this compound on a Pd(111) Surface

This table outlines the type of information that could be obtained by applying STM to investigate the adsorption of this compound.

| Parameter | Expected Observation | Implication for Catalysis |

| Adsorption Footprint | Direct visualization of the molecule's shape and size on the surface. | Confirms non-dissociative adsorption and provides packing density. |

| Binding Motif | The carboxylic acid group likely acts as the primary anchoring point to the metal surface. | Identifies the part of the molecule most strongly interacting with the catalyst. |

| Alkyne Orientation | The C≡C triple bond may lie parallel or tilted with respect to the surface. | The proximity of the alkyne to the catalyst surface influences its reactivity. |

| Intermolecular Ordering | Formation of ordered rows or domains driven by hydrogen bonding or van der Waals forces. | Reveals how molecule-molecule interactions compete with molecule-surface interactions. |

High-Resolution Photoemission Spectroscopy (HRPES) for Electronic Structure and Spatial Distribution

High-Resolution Photoemission Spectroscopy (HRPES), a variant of X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for probing the occupied electronic states and elemental composition of a surface. By irradiating a sample with high-energy photons, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

When this compound adsorbs onto a catalyst surface, charge transfer can occur between the molecule and the substrate. This interaction alters the local electronic density around the atoms within the molecule, leading to measurable shifts in their core-level binding energies. An HRPES study could provide:

Chemical State Analysis: By analyzing the C 1s and O 1s core levels, it is possible to distinguish between the different types of carbon atoms (phenyl ring, alkyne, alkyl chain, carboxyl) and oxygen atoms (carbonyl vs. hydroxyl) in the molecule.

Adsorption-Induced Changes: Upon adsorption, shifts in the binding energies of specific atoms indicate their involvement in the bonding to the surface. For example, a significant shift in the O 1s and carboxyl C 1s peaks would confirm the interaction of the carboxylic acid group with the catalyst.

Electronic Perturbation: Changes in the electronic structure of the alkyne and phenyl groups upon adsorption can also be monitored, providing insight into how the catalyst activates these parts of the molecule for reaction.

HRPES provides a detailed picture of the electronic interplay at the molecule-catalyst interface, which is a critical factor governing the catalytic pathway.

Table 3: Hypothetical HRPES Core-Level Binding Energy Shifts for this compound Adsorbed on a Catalyst

This table illustrates the expected changes in binding energy for different atoms within the molecule upon chemisorption, as would be measured by HRPES.

| Core Level | Functional Group | Binding Energy (Free Molecule, eV) | Binding Energy (Adsorbed, eV) | Interpretation |

| O 1s | C=O (Carboxyl) | ~532.0 | 531.2 | Charge transfer from the surface to the carboxyl group. |

| O 1s | O-H (Carboxyl) | ~533.5 | 532.5 | Deprotonation or strong hydrogen bonding with the surface. |

| C 1s | Carboxyl (-COOH) | ~288.5 | 287.8 | Strong interaction of the carboxyl group with the catalyst. |

| C 1s | Alkyne (-C≡C-) | ~285.0 | 284.6 | π-system interaction with the catalyst surface, indicating activation. |

| C 1s | Phenyl (C₆H₅) | ~284.8 | 284.7 | Weaker interaction compared to the carboxyl and alkyne groups. |

X-ray Absorption Spectroscopy (XAS) for Catalyst Speciation and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for investigating the local geometric and electronic structure of a catalyst under reaction conditions. researchgate.net It can be applied to crystalline or amorphous materials, making it highly versatile for studying real-world heterogeneous catalysts. diva-portal.org The technique involves tuning the energy of an X-ray beam through an absorption edge of a specific element (e.g., the palladium K-edge) and measuring the absorption coefficient.

In a study of a reaction involving this compound, such as a palladium-catalyzed cycloisomerization, XAS could provide critical information about the state of the palladium catalyst. diva-portal.org The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The shape and position of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nl By monitoring the Pd K-edge, one could distinguish between the active Pd(II) species and any reduced, inactive Pd(0) that may form during the reaction. diva-portal.org

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the absorption edge contain information about the type, number, and distance of neighboring atoms around the absorbing atom. uu.nl EXAFS analysis could reveal the coordination environment of the palladium atoms—for instance, whether they are coordinated to oxygen atoms from the carboxylic acid group of the reactant or to other palladium atoms in the case of nanoparticle formation.

By performing in situ or operando XAS measurements, researchers can track the dynamic changes in the catalyst's state as it interacts with this compound, providing a direct link between the catalyst structure and its activity. researchgate.netacs.org

Table 4: Application of XAS to a Pd-Catalyzed Reaction of this compound

This table summarizes the information that XAS can provide about the catalyst's state during a reaction.

| XAS Region | Parameter Measured | Information Gained |

| XANES | Edge Energy Position | Determines the average oxidation state of palladium (e.g., Pd(II), Pd(0)). |

| XANES | Pre-edge Features | Provides insight into the coordination geometry (e.g., square planar, octahedral). |

| EXAFS | Pd-O Bond Distance | Confirms coordination of the carboxylic acid group to the palladium center. |

| EXAFS | Pd-Pd Bond Distance | Detects the formation and size of palladium nanoparticles, often linked to deactivation. |

Computational Chemistry and Theoretical Modeling of 5 Phenylpent 2 Ynoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 5-phenylpent-2-ynoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Following geometry optimization, an electronic structure analysis would reveal key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the molecule's reactivity, polarity, and potential sites for electrophilic and nucleophilic attack. While this is a standard computational procedure, specific optimized coordinates and electronic properties for this compound are not available in the public domain.

Transition State Elucidation and Activation Energy Comparisons for Reaction Pathways

DFT is also instrumental in mapping out the energetic landscape of chemical reactions. By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate the activation energies for various potential reaction pathways. For this compound, this could be applied to understand mechanisms of addition reactions to the alkyne, cyclization reactions, or decarboxylation, among others. Comparing the activation energies of different pathways would allow for the prediction of the most likely reaction products under specific conditions. At present, there are no published studies that provide such a detailed mechanistic analysis for this compound.

Modeling Ligand-Reactant-Catalyst Interactions and Adsorption Profiles

In the context of catalysis, DFT can model the interactions between this compound (as a reactant or ligand), a catalyst, and other reagents. This type of modeling is essential for understanding the role of the catalyst in lowering activation energies and directing the stereochemistry of a reaction. Adsorption profiles, which describe how the molecule binds to a catalyst surface, can also be calculated. Such studies are vital for designing more efficient catalytic systems. However, the scientific literature does not currently contain specific DFT models of this compound interacting with catalysts.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. An MD simulation of this compound would involve calculating the trajectories of its atoms over time, offering insights into its flexibility and the different shapes it can adopt. This is particularly important for understanding how the molecule might bind to a biological target or a catalyst. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. Currently, there are no published MD simulation studies specifically focused on this compound.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Beyond DFT, other quantum chemical methods can be employed to predict reaction mechanisms with high accuracy.

Kinetic Isotope Effect (KIE) Studies for Experimental Validation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. Theoretical calculations of KIEs can provide powerful validation for a proposed reaction mechanism. For instance, in a reaction involving the breaking of a carbon-hydrogen bond, substituting hydrogen with deuterium (B1214612) would lead to a predictable change in the reaction rate if that bond cleavage is part of the rate-determining step. Computational models can predict the magnitude of the KIE for different proposed mechanisms, which can then be compared with experimental data. A computational study on the cycloaddition of nitrosoarenes to alkynes has shown that deuteration of the alkyne can lead to an inverse KIE, as the sp-hybridized carbon of the alkyne rehybridizes towards sp2 in the transition state. nih.gov While the principles of KIE calculations are well-established, no such theoretical studies have been reported for reactions involving this compound.

Computational Design and Prediction of Functional Derivatives and Scaffolds

Computational chemistry and theoretical modeling are indispensable tools in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. In the context of this compound, these computational approaches allow for the exploration of its chemical space to design and predict the properties of functional derivatives and scaffolds, thereby accelerating the identification of compounds with enhanced biological activity or specific material characteristics. This process typically involves scaffold morphing, structure-based drug design, and the prediction of various physicochemical and pharmacokinetic properties.

Scaffold Morphing and Bioisosteric Replacement

One of the primary strategies in computational design is scaffold morphing, which involves modifying a core molecular structure to develop novel analogues with improved therapeutic potential. mdpi.com For the this compound scaffold, this could involve bioisosteric replacement of key functional groups. Bioisosteres are substituents or groups that possess similar physical or chemical properties, and which impart similar biological properties to a chemical compound.

For instance, the carboxylic acid group of this compound is a key feature, likely involved in binding interactions with biological targets. Computational tools can be used to explore replacements for this group with other acidic moieties like tetrazole or hydroxamic acid to potentially improve binding affinity, selectivity, or pharmacokinetic properties. Similarly, the phenyl ring could be substituted with other aromatic or heteroaromatic rings to explore new interactions with target proteins. The alkynyl group could also be replaced with other linkers to alter the geometry and flexibility of the molecule.

Structure-Based and Ligand-Based Drug Design

When a biological target is known, structure-based drug design (SBDD) is a powerful approach. This involves using the three-dimensional structure of the target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. Molecular docking is a key technique in SBDD, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net